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Compound of Interest

Compound Name: iso-Decyl-acetate

Cat. No.: B1619489 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the structural features of molecules is paramount. Nuclear Magnetic

Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure.

This guide provides a detailed ¹H and ¹³C NMR spectral analysis of n-decyl acetate, with a

comparative look at its homologous counterparts: n-hexyl acetate, n-octyl acetate, and n-

dodecyl acetate.

This guide presents quantitative NMR data in accessible tables, details the experimental

protocols for data acquisition, and visualizes the molecular structure and NMR correlations to

facilitate a deeper understanding of the spectral characteristics of these linear-chain acetate

esters.

¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in

Hertz (Hz) for the ¹H and ¹³C NMR spectra of n-decyl acetate and its homologues are

summarized below. The data was acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of n-Alkyl Acetates
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Compound
Proton

Assignment

Chemical

Shift (δ,

ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

n-Hexyl

Acetate
a (CH₃-C=O) 2.04 s - 3H

b (-O-CH₂-) 4.06 t 6.7 2H

c (-O-CH₂-

CH₂-)
1.62 p 6.8 2H

d, e, f (-

(CH₂)₃-)
1.31 m - 6H

g (-CH₃) 0.89 t 6.6 3H

n-Octyl

Acetate
a (CH₃-C=O) 2.05 s - 3H

b (-O-CH₂-) 4.06 t 6.7 2H

c (-O-CH₂-

CH₂-)
1.63 p 6.8 2H

d, e, f, g, h (-

(CH₂)₅-)
1.29 m - 10H

i (-CH₃) 0.88 t 6.7 3H

n-Decyl

Acetate
a (CH₃-C=O) 2.04 s - 3H

b (-O-CH₂-) 4.05 t 6.7 2H

c (-O-CH₂-

CH₂-)
1.61 p 6.8 2H

d-i (-(CH₂)₆-) 1.26 m - 12H

j (-CH₃) 0.88 t 6.7 3H

n-Dodecyl

Acetate
a (CH₃-C=O) 2.05 s - 3H
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b (-O-CH₂-) 4.06 t 6.7 2H

c (-O-CH₂-

CH₂-)
1.63 p 6.8 2H

d-k (-(CH₂)₈-) 1.26 m - 16H

l (-CH₃) 0.88 t 6.7 3H

s = singlet, t = triplet, p = pentet (or multiplet), m = multiplet

Table 2: ¹³C NMR Spectral Data of n-Alkyl Acetates
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Compound Carbon Assignment Chemical Shift (δ, ppm)

n-Hexyl Acetate 1 (C=O) 171.1

2 (CH₃-C=O) 21.0

3 (-O-CH₂-) 64.6

4 (-O-CH₂-CH₂-) 28.7

5, 6, 7 (-(CH₂)₃-) 31.5, 25.7, 22.6

8 (-CH₃) 14.0

n-Octyl Acetate 1 (C=O) 171.2

2 (CH₃-C=O) 21.0

3 (-O-CH₂-) 64.7

4 (-O-CH₂-CH₂-) 28.7

5, 6, 7, 8, 9 (-(CH₂)₅-) 31.8, 29.3, 29.2, 25.9, 22.7

10 (-CH₃) 14.1

n-Decyl Acetate 1 (C=O) 171.1

2 (CH₃-C=O) 21.0

3 (-O-CH₂-) 64.6

4 (-O-CH₂-CH₂-) 28.7

5-11 (-(CH₂)₇-)
31.9, 29.6, 29.5, 29.3, 29.2,

25.9, 22.7

12 (-CH₃) 14.1

n-Dodecyl Acetate 1 (C=O) 171.1

2 (CH₃-C=O) 21.0

3 (-O-CH₂-) 64.7

4 (-O-CH₂-CH₂-) 28.7
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5-13 (-(CH₂)₉-)
31.9, 29.6, 29.5, 29.4, 29.3,

29.2, 26.0, 22.7

14 (-CH₃) 14.1

Experimental Protocols
Sample Preparation: Samples of n-hexyl acetate, n-octyl acetate, n-decyl acetate, and n-

dodecyl acetate were prepared by dissolving approximately 10-20 mg of each compound in

0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was

added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1]

For ¹H NMR, the following parameters were typically used: a 30-degree pulse width, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-

decoupled sequence was used with a 45-degree pulse width, an acquisition time of 1 second,

and a relaxation delay of 2 seconds.

Visualizing Molecular Structure and NMR
Assignments
The following diagrams illustrate the molecular structure of n-decyl acetate and the logical

relationship between the proton and carbon environments and their respective signals in the

NMR spectra.
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Caption: Molecular structure of n-decyl acetate with carbon numbering.

¹H NMR Signals

¹³C NMR Signals

a (s, 3H)
δ ~2.04 ppm

2 (CH₃)
δ ~21.0 ppm

 correlates to 

b (t, 2H)
δ ~4.05 ppm

3 (CH₂)
δ ~64.6 ppm

 correlates to 

c (p, 2H)
δ ~1.61 ppm

4 (CH₂)
δ ~28.7 ppm

 correlates to 

d-i (m, 12H)
δ ~1.26 ppm

5-11 (CH₂)
δ ~22.7-31.9 ppm

 correlates to 

j (t, 3H)
δ ~0.88 ppm

12 (CH₃)
δ ~14.1 ppm

 correlates to 

1 (C=O)
δ ~171.1 ppm
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Caption: ¹H and ¹³C NMR signal correlations for n-decyl acetate.

Comparative Analysis
The ¹H NMR spectra of the n-alkyl acetates are characterized by several key signals. The

sharp singlet for the acetyl methyl protons (a) consistently appears around 2.04-2.05 ppm. The

triplet corresponding to the methylene protons adjacent to the ester oxygen (b) is found at

approximately 4.06 ppm. The chemical shift of the bulk methylene protons in the alkyl chain (d-i

for n-decyl acetate) appears as a broad multiplet around 1.26-1.31 ppm, with its integration

value increasing with the length of the alkyl chain. The terminal methyl protons (j for n-decyl

acetate) consistently produce a triplet at approximately 0.88-0.89 ppm.

In the ¹³C NMR spectra, the carbonyl carbon (1) gives a signal around 171.1 ppm, while the

acetyl methyl carbon (2) is observed at approximately 21.0 ppm. The carbon of the methylene

group attached to the oxygen (3) appears around 64.6 ppm. The signals for the other

methylene carbons in the alkyl chain are found in the 22-32 ppm range, and the terminal

methyl carbon (12 for n-decyl acetate) is consistently at approximately 14.1 ppm.
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The consistency of the chemical shifts for the protons and carbons near the acetate functional

group across the homologous series is a key takeaway. The primary differentiator in the spectra

is the integration of the bulk methylene proton signal in ¹H NMR and the number of distinct

signals in the 22-32 ppm region of the ¹³C NMR spectrum, which directly corresponds to the

length of the n-alkyl chain. This systematic variation provides a reliable method for

distinguishing between these homologous esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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